molecular formula C13H13ClO B8712758 2-(4-chlorophenyl)cyclohexene-1-carbaldehyde

2-(4-chlorophenyl)cyclohexene-1-carbaldehyde

Cat. No.: B8712758
M. Wt: 220.69 g/mol
InChI Key: KPIDAOFOHPLXRM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)cyclohexene-1-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a cyclohexene ring substituted with a 4-chlorophenyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)cyclohexene-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)cyclohexene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(4-chlorophenyl)-1-Cyclohexene-1-carboxylic acid.

    Reduction: 2-(4-chlorophenyl)-1-Cyclohexene-1-methanol.

    Substitution: 2-(4-methoxyphenyl)-1-Cyclohexene-1-carboxaldehyde.

Scientific Research Applications

2-(4-chlorophenyl)cyclohexene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)cyclohexene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-1-Cyclohexene-1-carboxaldehyde
  • 2-(4-fluorophenyl)-1-Cyclohexene-1-carboxaldehyde
  • 2-(4-methoxyphenyl)-1-Cyclohexene-1-carboxaldehyde

Uniqueness

2-(4-chlorophenyl)cyclohexene-1-carbaldehyde is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s chemical properties, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C13H13ClO

Molecular Weight

220.69 g/mol

IUPAC Name

2-(4-chlorophenyl)cyclohexene-1-carbaldehyde

InChI

InChI=1S/C13H13ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h5-9H,1-4H2

InChI Key

KPIDAOFOHPLXRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of oxalyl chloride (1.1 g, 8.63 mmol) in dichloromethane (30 ml) at −78° C. was added dimethylsulfoxide (6.12 mL, 86 mmol). The mixture was stirred at −78° C. for 30 minutes, and then a solution of Example 8C (1.2 g, 5.75 mmol) in dichloromethane (10 mL) was added. The mixture was stirred at −78° C. for two hours before the addition of triethylamine (10 mL). The mixture was stirred overnight and the temperature was allowed to rise to room temperature. The mixture was diluted with ether (300 mL) and washed with water, brine and dried over Na2SO4. Evaporation of solvent and column purification (5% ethyl acetate in hexane) gave title compound.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
6.12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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